molecular formula C16H11FN2O3S B2448550 Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-63-8

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2448550
CAS RN: 887902-63-8
M. Wt: 330.33
InChI Key: IGEBUBVMRCSXKZ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It likely contains a benzo[d]thiazole core, which is a type of heterocyclic compound . Thiazole compounds are of great interest due to their protective effect against diabetes mellitus .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate” were not found, there are general methods for synthesizing similar compounds. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles .

Scientific Research Applications

Mechanism of Action

Target of Action

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, and inhibits its function . This interaction disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, making it effective in reaching its target and exerting its anti-tubercular activity .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacterium, thereby exhibiting its anti-tubercular activity .

Action Environment

The action of Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its bioavailability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s absorption and distribution .

Future Directions

While specific future directions for “Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate” were not found, research into thiazole compounds is ongoing due to their potential therapeutic applications .

properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBUBVMRCSXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate

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